molecular formula C18H18N4O3 B2659033 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 2034372-82-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No. B2659033
CAS RN: 2034372-82-0
M. Wt: 338.367
InChI Key: NPRTTZCPRPCGQQ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A variety of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized with the aim of discovering novel antimicrobial agents. These compounds were developed using citrazinic acid as a starting material, leading to a range of molecules that exhibited significant antibacterial and antifungal activities, comparable to those of reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Photochemistry and Medium-Ring Lactams Formation

Research into the photochemistry of 4(3H)-pyrimidin-4-ones has led to the formation of medium-ring lactams. This work has contributed to the understanding of how light influences the behavior of pyrimidin-4-ones, opening new avenues for synthesizing complex molecules (Hirai et al., 1980).

Antifolate and Antitumor Agents

Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential antifolate dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds exhibit significant inhibitory activity against human DHFR and show promise as treatments for various tumors (Gangjee et al., 2007).

Radioligand Imaging with PET

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically DPA-714, has been developed for selective ligand imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work represents a significant advancement in the field of neuroimaging, providing tools for better understanding and diagnosing neurological conditions (Dollé et al., 2008).

Synthesis and Antitumor Activities of Folic Acid Analogues

The synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogues has led to compounds with significant anticancer activity. This research underscores the potential of these molecules as templates for developing new anticancer drugs (Su et al., 1986).

Antimicrobial, Anti-Proliferative, and Computational Studies

Novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives have been synthesized and shown to possess significant antimicrobial and anti-proliferative activities against breast and liver cancer cells. These findings are supported by molecular docking studies, highlighting the compounds' potential as therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-5-2-3-6-13(12)11-15(23)19-9-10-22-17(24)14-7-4-8-20-16(14)21-18(22)25/h2-8H,9-11H2,1H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRTTZCPRPCGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide

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